
2,2,3,3-Tetramethylphosphadisilirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylphosphadisilirane is a unique organophosphorus compound characterized by its distinctive structure, which includes both silicon and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylphosphadisilirane typically involves the reaction of tetramethyldisilazane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylphosphadisilirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
2,2,3,3-Tetramethylphosphadisilirane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions between silicon and phosphorus in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable bonds with other elements.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylphosphadisilirane involves its ability to interact with various molecular targets through its silicon and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals and other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
類似化合物との比較
Similar Compounds
Similar compounds to 2,2,3,3-Tetramethylphosphadisilirane include:
Tetramethyldisilazane: A related compound used in similar applications, particularly in organic synthesis.
Hexamethyldisilazane: Another organosilicon compound with comparable properties and uses.
Phosphasilanes: A broader class of compounds that include both silicon and phosphorus atoms.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over chemical reactions is required.
特性
CAS番号 |
194097-15-9 |
|---|---|
分子式 |
C4H13PSi2 |
分子量 |
148.29 g/mol |
IUPAC名 |
2,2,3,3-tetramethylphosphadisilirane |
InChI |
InChI=1S/C4H13PSi2/c1-6(2)5-7(6,3)4/h5H,1-4H3 |
InChIキー |
YXNDJODGIJRDKO-UHFFFAOYSA-N |
正規SMILES |
C[Si]1([Si](P1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


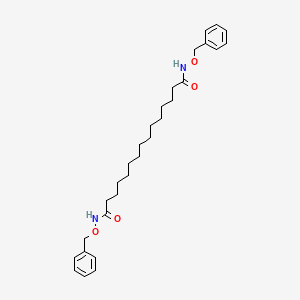
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
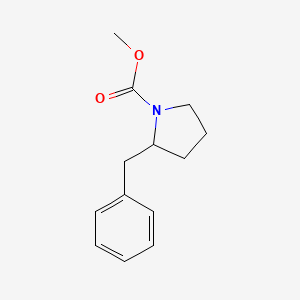
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
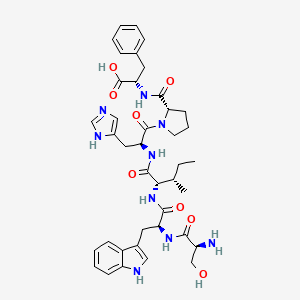
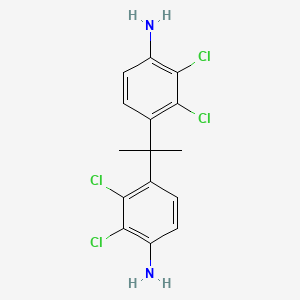

![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

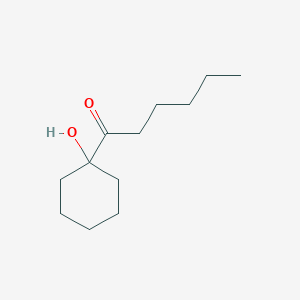
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
